Cas no 75590-15-7 (H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt)

75590-15-7 structure
Nome del prodotto:H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt
H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Leucinamide,D-valyl-N-[(1S)-5-amino-1-(2-chloroacetyl)pentyl]-
- DVAL-LEU-LYS-CMK
- H-D-Val-Leu-Lys-chloromethylketone
- H-D-VAL-LEU-LYS-CHLOROMETHYLKETONE . HCL
- D-VAL-LEU-LYS-CHLOROMETHYL KETONE
- D-VAL-LEU-LYS-CMK
- H-D-VAL-LEU-LYS-CHLOROMETHYLKETONE TRIFLUOROACETATE SALT
- H-D-VAL-LEU-LYS-CMK HCL
- H-D-Val-Leu-Lys-Cmk-HCl
- 75590-15-7
- (S)-N-((S)-7-amino-1-chloro-2-oxoheptan-3-yl)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamide hydrochloride
- H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt
-
- Inchi: InChI=1S/C18H35ClN4O3.ClH/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20;/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26);1H/t13-,14-,16+;/m0./s1
- Chiave InChI: MLRAOFPMGDWEGF-ZPQOTBKHSA-N
- Sorrisi: CC(C[C@H](NC([C@H](N)C(C)C)=O)C(N[C@H](C(CCl)=O)CCCCN)=O)C.Cl
Proprietà calcolate
- Massa esatta: 426.21600
- Massa monoisotopica: 426.2164464g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 15
- Complessità: 458
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 127Ų
Proprietà sperimentali
- PSA: 127.31000
- LogP: 3.90670
H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt Informazioni sulla sicurezza
- Istruzioni di sicurezza: S22; S24/25
H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | H218120-5mg |
H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt |
75590-15-7 | 5mg |
$ 945.00 | 2022-06-04 | ||
TRC | H218120-2.5mg |
H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt |
75590-15-7 | 2.5mg |
$ 475.00 | 2022-06-04 | ||
TRC | H218120-10mg |
H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt |
75590-15-7 | 10mg |
$ 1510.00 | 2022-06-04 |
H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt Letteratura correlata
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
75590-15-7 (H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt) Prodotti correlati
- 899962-14-2(N-2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-N'-cyclopentylethanediamide)
- 1260678-15-6(2-bromo-1-ethyl-1H-1,3-benzodiazole)
- 2138812-89-0(1,3-Octadiene, 8-chloro-7,7-dimethyl-)
- 1239662-46-4(Deshydroxy-chloro Tedizolid)
- 1375263-06-1(1,3-Dimethyl-1H-indol-4-ol)
- 147408-86-4(2-methyl-3-(5-nitrofuran-2-yl)propanoic acid)
- 483363-92-4(trans-Scirpusin B)
- 50648-53-8(N-(2-Hydroxyethyl)-N-methylguanidine sulfate(2:1))
- 1018588-47-0(1-{[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine)
- 2648939-45-9(1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane hydrochloride)
Fornitori consigliati
atkchemica
(CAS:75590-15-7)H-D-Val-Leu-Lys-chloromethylketone trifluoroacetate salt

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta